(4-Chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound characterized by the presence of a tetrazole ring and a chlorophenyl group. Its molecular formula is and it has a molecular weight of approximately 287.69 g/mol. The compound features an ester functional group, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
(4-Chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate exhibits notable biological activity, particularly in the realm of pharmacology. Compounds containing tetrazole rings are often associated with a variety of biological effects, including:
Several methods have been reported for synthesizing (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate:
The compound has several potential applications:
Studies have shown that (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate interacts with various biological targets:
Several compounds share structural similarities with (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate, each exhibiting unique properties:
Compound Name | Structure | Notable Features |
---|---|---|
Methyl 4-(1H-tetrazol-5-yl)benzoate | Structure | Ester functionality; good UV absorption properties |
4-(1H-Tetrazol-5-yl)benzoic acid | Structure | Contains a carboxylic acid group instead of an ester |
4-(5-Methyl-1H-tetrazol-1-yl)aniline | - | Contains an aniline moiety; potential for different biological activities |
2-(5-(4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid | - | Features a chlorophenoxy group; may exhibit unique pharmacological effects |
The uniqueness of (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate lies in its specific combination of functional groups, which allows for versatile reactivity and potential applications across medicinal chemistry, materials science, and agriculture. Its ability to undergo hydrolysis and form various derivatives enhances its utility as an intermediate in organic synthesis.